Product packaging for N,N-Dimethyltridecylamine N-oxide(Cat. No.:CAS No. 70592-80-2)

N,N-Dimethyltridecylamine N-oxide

Cat. No.: B213258
CAS No.: 70592-80-2
M. Wt: 243.43 g/mol
InChI Key: VHXSGTCOHZCUKB-UHFFFAOYSA-N
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Description

N,N-Dimethyltridecylamine N-oxide, with the chemical formula C₁₅H₃₃NO, is a member of the tertiary amine oxide class of compounds. It is structurally defined by a 13-carbon tridecyl alkyl chain connected to a dimethylamine (B145610) oxide group. This structure gives the molecule its characteristic amphiphilic nature, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₃₃NO nih.gov
Molecular Weight 243.43 g/mol nih.gov
IUPAC Name N,N-dimethyltridecan-1-amine oxide nih.gov
Physical State Solid at 20°C
Appearance White to off-white powder
CAS Number 5960-96-3 nih.gov

Amine oxides are a class of chemical compounds that contain a nitrogen-oxygen bond, with the nitrogen atom also bonded to three organic substituents. this compound is a tertiary amine oxide, a specific type of amine oxide. The synthesis of this compound typically involves the oxidation of its corresponding tertiary amine, N,N-dimethyltridecylamine, using an oxidizing agent like hydrogen peroxide.

A key characteristic of this compound is its zwitterionic nature, meaning it possesses both a positive and a negative formal charge on different atoms within the same molecule. This arises from the positively charged nitrogen atom and the negatively charged oxygen atom in the N-oxide group. This zwitterionic property significantly influences its physical and chemical behavior, particularly its solubility and interactions with other molecules.

The amphiphilic nature of this compound, stemming from its long hydrophobic tridecyl tail and polar hydrophilic amine oxide headgroup, makes it an excellent model compound for studying various interfacial and self-assembly phenomena. In aqueous solutions, these molecules can spontaneously assemble into organized structures called micelles above a certain concentration known as the critical micelle concentration (CMC). This behavior is central to its function as a surfactant.

Researchers utilize this compound to investigate the fundamental principles of surfactant self-assembly, micelle formation, and the interactions between surfactants and other molecules, such as polymers and proteins. nih.gov Its well-defined structure allows for systematic studies of how changes in the alkyl chain length or the headgroup affect these properties. For instance, the study of homologous series of amine oxides reveals trends in properties like layer thickness in crystalline states and aqueous solubility.

Current research involving this compound and related amine oxides is diverse. One significant area of investigation is its application in materials science for the development of new materials with tailored surface properties. Its ability to modify surface tension and promote wetting is of interest for creating surfaces with specific wettability characteristics.

In the field of biochemistry and biotechnology, amine oxides like N,N-dimethyldodecylamine N-oxide (a close structural relative) are used to study protein folding and stability. nih.gov They can act as mild denaturants, allowing researchers to probe the forces that hold proteins in their native conformations. nih.gov The interactions of these surfactants with biological membranes are also a subject of study, providing insights into membrane disruption and the extraction of membrane proteins. nih.govcore.ac.uk

Furthermore, the redox behavior of the nitrogen-oxygen bond in this compound is being explored in synthetic chemistry. The ability to undergo controlled reduction makes it a potential reagent in various chemical transformations. Environmental research also examines the fate and impact of such surfactants, given their presence in various consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27N.C2H4O2 B213258 N,N-Dimethyltridecylamine N-oxide CAS No. 70592-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyltridecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2,3)17/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSGTCOHZCUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880367
Record name Dimethyltridecylamine oxide
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Molecular Weight

243.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-96-3
Record name Dimethyltridecylamine oxide
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Record name N,N-Dimethyltridecylamine N-oxide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Oxidation

The conversion of the tertiary amine to the corresponding N-oxide is an oxidation reaction that can be achieved through various systems, with peroxide-based methods being the most common.

Hydrogen peroxide (H₂O₂) is the most prevalent oxidizing agent for the synthesis of amine oxides, both in academic and industrial settings. wikipedia.org The reaction involves treating N,N-Dimethyltridecylamine with an aqueous solution of hydrogen peroxide, often at elevated temperatures ranging from 50 to 80°C, to ensure a reasonable reaction rate. acs.orggoogle.com

A significant enhancement to this method involves the use of carbon dioxide as a co-reagent. This CO₂-mediated oxidation generates peroxymonocarbonate in situ, a highly electrophilic species that exhibits a second-order rate constant for the oxidation of aliphatic tertiary amines that is approximately 400 times greater than that of hydrogen peroxide alone. acs.orgnih.gov This allows for faster reactions and potentially milder conditions. The process typically involves mixing the tertiary amine with a concentrated (e.g., 65-75 wt%) aqueous H₂O₂ solution under a carbon dioxide atmosphere. nih.gov

Another common peroxide-based oxidant is meta-chloroperoxybenzoic acid (m-CPBA). This reagent is highly effective for N-oxidation and allows for rapid reactions at or below room temperature, often without the need for complex work-up procedures. researchgate.net However, its use can be limited on an industrial scale due to higher costs and safety considerations associated with peroxyacids. acs.orgnih.gov

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) 50-100°C, aqueous solutionEnvironmentally benign, cost-effectiveSlow reaction rates, may require excess oxidant
H₂O₂ / Carbon Dioxide 40-60°C, aqueous solutionSignificantly increased reaction rate, high yieldRequires handling of CO₂
m-CPBA 0°C to room temp., CH₂Cl₂Fast, high conversionHigher cost, potential safety issues, less atom-economical
tert-Butyl Hydroperoxide 65-90°C, organic solvent (e.g., t-BuOH)Anhydrous conditions possible, short reaction timeRequires catalyst (e.g., vanadium)

Beyond standard peroxide reagents, a variety of other oxidant systems have been developed for the N-oxidation of tertiary amines. Molecular oxygen, in conjunction with a ruthenium trichloride (B1173362) catalyst, can effectively oxidize tertiary amines to their N-oxides in high yields. thieme-connect.de Other systems reported for this transformation include bromamine-T with a RuCl₃ catalyst, 2-(phenylsulfonyl)-3-aryloxaziridines (Davis' reagents), and dioxiranes. thieme-connect.deacs.org

The kinetics of N-oxidation are influenced by several factors. For peroxide-based oxidations, the reaction is typically second-order. The rate is dependent on the nucleophilicity of the amine and the electrophilicity of the oxidant. The use of CO₂ or acetonitrile (B52724) with H₂O₂ dramatically increases the rate constant by forming more potent oxidizing intermediates. nih.gov Solvent choice is also critical; polar protic solvents can stabilize the N-oxide product through hydrogen bonding. nih.gov

Precursor Synthesis and Purification Techniques

The synthesis of N,N-Dimethyltridecylamine N-oxide is contingent on the availability of its precursor, N,N-Dimethyltridecylamine. This fatty tertiary amine can be synthesized through several established routes. Common methods include the reaction of fatty alcohols or aldehydes with dimethylamine (B145610) at elevated temperatures (160–230°C) over catalysts like copper chromite. google.com Another pathway involves the reaction of fatty nitriles with dimethylamine. google.com A classical laboratory-scale synthesis is the Eschweiler-Clarke reaction, where tridecylamine (B1585788) is reacted with an excess of formic acid and formaldehyde (B43269). nih.gov

Following the N-oxidation reaction, purification is essential to remove unreacted starting materials, residual oxidants, and byproducts. Excess hydrogen peroxide can be quenched by adding reagents such as sodium thiosulfate (B1220275) or by filtration through activated carbon or manganese dioxide. nih.gov The N-oxide product can then be isolated and purified through methods like vacuum distillation, recrystallization, or extraction. acs.orgintertekinform.com For high-purity applications, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography are effective for removing trace impurities. acs.org

Derivatization and Functionalization Approaches for Research Applications

The N-oxide moiety is not merely a stable endpoint but a functional group that can undergo several key transformations, enabling the derivatization of this compound for various research applications.

Cope Elimination : When heated to temperatures between 150–200°C, amine oxides containing at least one beta-hydrogen undergo a concerted, intramolecular syn-elimination known as the Cope elimination. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction yields an alkene and a hydroxylamine. For this compound, this would result in the formation of 1-tridecene (B165156) and N,N-dimethylhydroxylamine. This reaction is a valuable tool for synthesizing specific alkenes under neutral conditions. masterorganicchemistry.com

Polonovski Reaction : This reaction enables the dealkylation and functionalization of tertiary amine N-oxides. thieme-connect.de Treatment of this compound with an activating agent like acetic anhydride (B1165640) would lead to an iminium ion intermediate, which upon hydrolysis yields formaldehyde and N-methyltridecylamine, or N,N-dimethylacetamide and tridecanal (B79276) depending on the specific pathway. intertekinform.comresearchgate.net A modified, non-classical Polonovski reaction can be initiated with iron salts, providing an alternative route for N-dealkylation. nih.gov

Meisenheimer Rearrangement : This is a intertekinform.com-sigmatropic rearrangement primarily applicable to N-oxides possessing an allylic or benzylic substituent. wikipedia.orgthieme-connect.de While not directly applicable to the saturated tridecyl chain of the title compound, it represents a fundamental reactivity pattern that could be exploited if the alkyl chain were to be functionalized with unsaturation at the appropriate position.

Reduction to Parent Amine : The N-oxide function can be readily reduced back to the parent tertiary amine, N,N-Dimethyltridecylamine. This transformation can be achieved using various reducing agents and is a common reaction for this class of compounds.

Catalytic Aspects in N-Oxide Synthesis

To improve the efficiency, selectivity, and environmental footprint of N-oxidation, numerous catalytic systems have been developed. Catalysts are particularly valuable when using hydrogen peroxide, as they can accelerate the otherwise sluggish reaction. acs.org

Flavin-catalyzed oxidation offers a mild and highly effective route, mimicking biological redox processes to achieve fast and selective conversion of tertiary amines to N-oxides with H₂O₂ at room temperature. thieme-connect.de Another significant system involves methyltrioxorhenium (MTO), which catalyzes the reaction of H₂O₂ with organonitrogen compounds, leading to high yields under mild conditions. thieme-connect.de

Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability. A green process utilizing a tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH) catalyst with aqueous H₂O₂ in water has been shown to provide quantitative yields of N-oxides at room temperature. thieme-connect.de Similarly, metal complexes involving platinum, ruthenium, and molybdenum have been demonstrated to catalyze the N-oxidation of tertiary amines with various oxidants. acs.orglibretexts.orgsigmaaldrich.com

Catalyst SystemOxidantKey Features
Flavin Catalyst H₂O₂Mild, biomimetic, fast and selective at room temperature
Methyltrioxorhenium (MTO) H₂O₂Facile reactions, high yields at or below room temperature
Tungstate-exchanged LDH H₂O₂Heterogeneous, recyclable, quantitative yields in water
Ruthenium Trichloride (RuCl₃) O₂Uses molecular oxygen as the ultimate oxidant, high yields

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic and Scattering Methods for Structural Elucidation and Aggregate Behavior

Spectroscopic methods are indispensable for confirming the molecular structure of N,N-Dimethyltridecylamine N-oxide and studying its properties, such as its ability to form aggregates (micelles) in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unambiguous structural elucidation and can also be used to monitor the progress of a chemical reaction in real-time. nih.govyoutube.com Both ¹H and ¹³C NMR are used to provide a complete structural profile of this compound.

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Key signals for this compound include:

A complex multiplet in the aliphatic region (typically 0.8–2.0 ppm) corresponding to the protons of the long tridecyl chain.

A characteristic triplet signal around 0.88 ppm for the terminal methyl group (CH₃) of the alkyl chain, resulting from coupling to the adjacent methylene (B1212753) (CH₂) protons.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. researchgate.net For this compound, characteristic ¹³C signals include:

Aliphatic carbon signals for the tridecyl chain appearing between 14 and 32 ppm.

A signal for the terminal methyl carbon at approximately 14 ppm.

A significantly downfield-shifted signal for the carbon atom directly bonded to the amine oxide nitrogen, which appears around 70 ppm due to the deshielding effect of the polar N-O group.

Furthermore, NMR is an effective tool for monitoring the synthesis of amine oxides, which typically involves the oxidation of a tertiary amine precursor. nih.govgoogle.com The progress of the reaction can be followed by observing the change in the chemical shifts of the protons on the carbon atoms adjacent to the nitrogen as the amine is converted to the N-oxide. google.com This allows for the determination of reaction completion and can confirm the quantitative transformation to the final product. google.comresearchgate.net Studies have also utilized ¹H and ¹³C NMR to determine the pKa values of N-alkyl-N,N-dimethylamine-N-oxides by measuring the pH dependence of the chemical shifts. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. In the analysis of this compound, FTIR is primarily used to confirm the presence of the characteristic N-oxide group. ekb.egmdpi.com

The key diagnostic absorption band for the amine oxide functional group is the N-O stretching vibration. mdpi.com This band typically appears in the region of 930–970 cm⁻¹. For long-chain amine oxides, this peak is often observed around 930 cm⁻¹ for a C₁₃ chain. The exact position can shift depending on the length of the alkyl chain. mdpi.com In addition to the N-O stretch, the FTIR spectrum will also show strong absorption bands corresponding to the C-H stretching and bending vibrations of the long tridecyl alkyl chain. The analysis of amine-modified nanoparticles has shown that C-N vibrations can be observed in the 1020–1090 cm⁻¹ range. aip.org The synthesis of new amine oxide surfactants has been successfully confirmed using FTIR to identify these characteristic peaks. ekb.eg

Table 3: Key Spectroscopic Data for this compound
TechniqueStructural FeatureCharacteristic Signal / PeakReference
¹H NMRTridecyl Chain (CH₂, CH₃)Multiplets at ~0.8-2.0 ppm
Terminal CH₃Triplet at ~0.88 ppm
-N(CH₃)₂Singlet (position varies) researchgate.net
¹³C NMRTridecyl Chain~14-32 ppm
Carbon α to N-O~70 ppm
-N(CH₃)₂Position varies researchgate.net
FTIRN-O Stretch~930-970 cm⁻¹ mdpi.com
C-H Stretch/Bend~2800-3000 cm⁻¹, ~1465 cm⁻¹General Alkane Region

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure and arrangement of this compound molecules in solution, particularly their self-assembly into micelles. SAXS provides information on the size, shape, and interactions of these supramolecular structures.

Research on homologous amine oxides, such as N,N-dimethyldodecylamine N-oxide (DDAO), has utilized SAXS to understand their aggregation behavior. nih.gov For instance, in studies of mixed surfactant systems containing DDAO and sodium dodecyl sulfate (B86663) (SDS), SAXS has been employed to probe the compositional and structural properties at different pH levels and temperatures. nih.gov These studies reveal that on cooling, a mixture of hydrated crystals and micelles can form, and the nature of these structures is pH-dependent. nih.gov At pH 9, a mixture of SDS-rich crystals and mixed-surfactant micelles was observed, while at pH 2, both surfactants appeared to form mixed-composition hydrated crystals. nih.gov

In studies of protein-surfactant complexes, SAXS has confirmed structural changes in proteins like β-lactoglobulin when interacting with DDAO at concentrations above the critical micelle concentration (CMC). nih.gov This suggests the formation of a protein-decorated micelle structure. nih.gov Furthermore, theoretical models have been developed to analyze SAXS data from micellar systems, such as those formed by Vitamin E TPGS, to determine the size of the hydrophobic core and the hydrated hydrophilic shell. nih.gov These models, when applied to experimental data, can provide absolute values for micelle size under certain shape assumptions. nih.gov

Light Scattering Techniques (Total Intensity and Photon Correlation Spectroscopy) for Micellar Aggregation Number and Hydrodynamic Size Determination

Light scattering techniques are fundamental in characterizing the micelles formed by this compound. Total intensity light scattering, also known as static light scattering (SLS), and photon correlation spectroscopy, also known as dynamic light scattering (DLS), provide valuable information about the micellar aggregation number and hydrodynamic size, respectively.

Studies on similar amine oxides, like dimethyloleylamine oxide, have demonstrated the utility of light scattering in determining the properties of the micelles formed. jpn.org For example, the angular dependence of light scattering has been used to show the formation of large, rod-like micelles in aqueous solutions. jpn.org The aggregation number and radius of gyration of these micelles were found to increase with the addition of acid or salt. jpn.org In one instance, the aggregation number of dimethyloleylamine oxide micelles reached as high as 58,000 in the presence of HCl and NaCl. jpn.org

Photon correlation spectroscopy (DLS) measures the time-dependent fluctuations in scattering intensity caused by the Brownian motion of particles in solution. researchgate.netresearchgate.net From these fluctuations, the diffusion coefficient can be determined, which in turn allows for the calculation of the hydrodynamic diameter of the micelles. researchgate.net This technique is particularly useful for measuring particle sizes in the submicron range. researchgate.net

Total intensity light scattering measurements can be used to determine the weight-average micelle aggregation number. jpn.org For charged micelles, the effect of inter-micellar interactions can be accounted for to obtain accurate aggregation numbers. nist.gov Research on various quaternary ammonium (B1175870) salts has shown that the aggregation numbers calculated using different methods are generally in good agreement. nist.gov

Circular Dichroism Spectroscopy for Protein Conformational Studies in Surfactant Presence

Circular dichroism (CD) spectroscopy is a widely used technique to investigate the conformational changes in proteins upon interaction with surfactants like this compound. researchgate.netnih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The far-UV CD spectrum (typically 190-250 nm) is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil), while the near-UV spectrum (250-320 nm) provides information about the tertiary structure. univr.it

Studies on the interaction of the homologous surfactant N,N-dimethyldodecylamine N-oxide (DDAO) with the protein β-lactoglobulin have shown that DDAO induces unfolding of the protein at concentrations above its critical micelle concentration (CMC). nih.gov This unfolding was detected by changes in the CD spectrum, indicating a loss of the protein's native structure. nih.gov Below the CMC, DDAO showed limited interaction with the protein. nih.gov

Similarly, CD spectroscopy has been used to monitor the urea-induced unfolding of membrane proteins, such as the ferrichrome receptor FhuA, when solubilized in detergent micelles. nih.gov The CD spectra of FhuA in the absence of urea (B33335) showed a characteristic β-barrel structure, which was lost upon the addition of the denaturant. nih.gov This confirms that CD is a valuable tool for assessing the structural integrity and stability of proteins in the presence of surfactants.

The ability of CD spectroscopy to detect structural changes makes it an essential tool in protein folding studies and in assessing the impact of various environmental factors, including the presence of surfactants, on protein conformation. researchgate.net

Fluorescence Spectroscopy for Molecular Interactions and Micellar Probing

Fluorescence spectroscopy is a highly sensitive technique used to study the molecular interactions of this compound and to probe the microenvironment of its micelles. This method often employs fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their surroundings.

The formation of micelles creates a hydrophobic microenvironment within the aqueous solution. When a hydrophobic probe like pyrene partitions into this nonpolar core, its fluorescence emission spectrum undergoes characteristic changes. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-established indicator of the micropolarity of the probe's environment. A decrease in the I₁/I₃ ratio signifies the transfer of pyrene from a polar (aqueous) to a nonpolar (micellar) environment, and the concentration at which this change occurs can be used to determine the critical micelle concentration (CMC). researchgate.net

Fluorescence spectroscopy has been successfully applied to study the interaction between surfactants and proteins. For example, in studies involving N,N-dimethyldodecylamine N-oxide (DDAO) and β-lactoglobulin, pyrene fluorescence confirmed that the protein had a minimal impact on the CMC of the surfactant. nih.gov However, fluorescence spectroscopy also revealed that DDAO induced unfolding of the protein at concentrations above the CMC. nih.gov

Furthermore, fluorescence spectroscopy can be used to investigate the binding of molecules to micelles and to determine binding constants. researchgate.net The quenching of fluorescence of a probe molecule upon interaction with a quencher can also provide information about the accessibility of the probe within the micelle.

Conductivity Measurements for Critical Micelle Concentration Determination

Conductivity measurements are a straightforward and widely used method for determining the critical micelle concentration (CMC) of ionic or zwitterionic surfactants like this compound in aqueous solutions. researchgate.netresearchgate.net The principle of this technique is based on the change in the electrical conductivity of the surfactant solution as a function of its concentration.

Below the CMC, the surfactant exists primarily as individual monomers, and the conductivity of the solution increases linearly with concentration. As the concentration reaches the CMC, the monomers begin to aggregate into micelles. This aggregation leads to a change in the mobility of the charge carriers in the solution. The counterions associated with the micelles are partially bound, and the micelles themselves have a lower mobility than the individual surfactant ions. Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot. researchgate.net The concentration at this break point is taken as the CMC. researchgate.netresearchgate.net

The ratio of the slopes of the conductivity curve above and below the CMC can also provide information about the degree of ionization of the micelles. researchgate.net This technique has been employed to study the effect of additives, such as urea, on the micellization of N,N-dimethyl tetradecylamine (B48621) N-oxide. researchgate.net

Table 1: Critical Micelle Concentration (CMC) Data for Homologous Amine Oxides This table presents data for homologous compounds as specific data for this compound was not available in the search results.

Surfactant Method Conditions CMC (mM)
N,N-Dimethyltetradecylamine N-oxide Conductivity 25°C ~0.16
N,N-Dimethyldodecylamine N-oxide Surface Tension pH 8 ~2.1

Surface Tension Measurements for Interfacial Activity Characterization

Surface tension measurements are a fundamental technique for characterizing the interfacial activity of surfactants like this compound. Surfactants, by their amphiphilic nature, tend to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. medchemexpress.com

As the concentration of the surfactant in an aqueous solution increases, the surface tension decreases due to the accumulation of surfactant monomers at the surface. This trend continues until the surface becomes saturated with monomers and micelles begin to form in the bulk solution. The concentration at which this occurs is the critical micelle concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant because any additional surfactant molecules added to the solution preferentially form micelles rather than further populating the interface. researchgate.net

The plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point, which corresponds to the CMC. researchgate.net This method is one of the most common and reliable ways to determine the CMC of a surfactant. nih.gov

For example, surface tension studies on the homologous surfactant N,N-dimethyldodecylamine N-oxide (DDAO) at pH 8 were used to determine its CMC. nih.gov These studies also investigated the interaction of DDAO with the protein β-lactoglobulin and found that the protein had a minimal effect on the surfactant's CMC. nih.gov

The effectiveness of a surfactant in reducing surface tension is a key measure of its interfacial activity. The surface tension value at the CMC (γ_CMC) and the concentration of surfactant required to achieve a certain reduction in surface tension are important parameters obtained from these measurements.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N,N-dimethyldodecylamine N-oxide (DDAO)
Sodium dodecyl sulfate (SDS)
β-lactoglobulin
Vitamin E TPGS
Dimethyloleylamine oxide
Pyrene
N,N-dimethyl tetradecylamine N-oxide

Mechanistic Investigations of Interfacial and Supramolecular Phenomena

Elucidation of Surfactant Behavior and Interfacial Tension Reduction Mechanisms

N,N-Dimethyltridecylamine N-oxide (TDMAO) is a nonionic surfactant characterized by an amphiphilic molecular structure. This structure consists of a long, hydrophobic tridecyl hydrocarbon chain and a polar, hydrophilic amine oxide headgroup. This dual nature is fundamental to its surface-active properties. In aqueous solutions, TDMAO molecules preferentially orient themselves at air-water or oil-water interfaces. The hydrophobic tridecyl chains extend away from the water phase, while the polar amine oxide groups remain hydrated in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. The reduction of surface tension is a key property that facilitates wetting and penetration, which is essential in applications such as detergents and cleaning agents.

The effectiveness of TDMAO as a surfactant is also linked to its ability to lower the surface tension of liquids, which allows for more effective spreading and interaction with surfaces. Its amphoteric nature, particularly the ability of the amine oxide group to become protonated at low pH, allows it to interact with a wide range of substances, making it a versatile surfactant. jsirjournal.com The ability of TDMAO to stabilize emulsions and foams further enhances its utility in various formulations.

Micellization Thermodynamics and Kinetics

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant monomers like TDMAO self-assemble into thermodynamically stable aggregates called micelles. wikipedia.orgresearchgate.net This process is a dynamic equilibrium, where monomers are constantly exchanging with micelles. inflibnet.ac.in

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. For amine oxides, the CMC is influenced by several factors, including the length of the hydrophobic alkyl chain. Generally, a longer alkyl chain leads to a lower CMC because the increased hydrophobicity of the molecule favors aggregation in an aqueous environment. aatbio.comyoutube.com For instance, N,N-Dimethyldecylamine N-oxide (a shorter-chain analog) has a higher CMC than its longer-chain counterparts.

The structure of the hydrophilic headgroup also plays a role. Non-ionic surfactants typically have much lower CMC values than their ionic counterparts with the same alkyl chain length. youtube.com Temperature is another critical factor; for many non-ionic surfactants, the CMC decreases as the temperature increases up to a certain point (the cloud point), as the hydration of the hydrophilic group is reduced, which promotes micellization. jsirjournal.comaatbio.comnih.gov

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants

FactorEffect on CMCRationale
Increased Alkyl Chain Length DecreasesGreater hydrophobicity drives monomers out of the aqueous phase and into micelles more readily. aatbio.comyoutube.com
Bulky Headgroup IncreasesSteric hindrance makes it more difficult for monomers to pack into a micelle. aatbio.com
Temperature Varies (often decreases for non-ionics)Reduced hydration of the hydrophilic headgroup favors micellization. jsirjournal.comaatbio.com
Addition of Electrolytes (for ionic/amphoteric surfactants) DecreasesCounterions shield the repulsion between charged headgroups, facilitating aggregation. aatbio.comresearchgate.net
Addition of Cosolutes (e.g., urea) IncreasesSome cosolutes can disrupt water structure, making the monomeric state more favorable. researchgate.net
pH (for amphoteric surfactants like TDMAO) VariesChanges in pH alter the charge of the headgroup, affecting intermolecular repulsion. aatbio.commdpi.com

Impact of Solution pH, Electrolytes, and Cosolutes on Micelle Formation

The micellization of this compound is sensitive to the chemical environment of the solution.

pH: As an amine oxide, TDMAO is an amphoteric surfactant that can be protonated in acidic conditions. jsirjournal.com At a pH below its pKa (around 5 for the monomeric form), the amine oxide headgroup becomes cationic. nih.gov This change in charge significantly impacts micelle formation. Increased charge on the headgroups leads to greater electrostatic repulsion between them, which opposes micellization and thus increases the CMC. aatbio.commdpi.com Conversely, in neutral to alkaline pH, it behaves as a nonionic or zwitterionic surfactant, which can lead to a lower CMC. jsirjournal.comnih.gov

Electrolytes: The addition of electrolytes, or salts, to a solution of an ionic or amphoteric surfactant generally leads to a decrease in the CMC. aatbio.comresearchgate.net The added counterions in the solution can screen the electrostatic repulsion between the charged headgroups of the surfactant monomers in the micelle. This reduction in repulsion makes it easier for the monomers to aggregate, thus favoring micelle formation at a lower concentration. researchgate.net

Cosolutes: Organic additives like urea (B33335) can disrupt the structure of water, which in turn affects the hydrophobic interactions that drive micellization. researchgate.net For some surfactants, urea has been shown to increase the CMC, indicating that it destabilizes the micelles or makes the monomeric form more stable in the bulk solution. researchgate.net

Energetic Parameters of Micellization (e.g., Standard Gibbs Free Energy of Micellization)

The spontaneous formation of micelles above the CMC is a thermodynamically driven process. The primary energetic parameters that describe micellization are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The Standard Gibbs Free Energy of Micellization (ΔG°mic) is typically negative, indicating a spontaneous process. ijert.org It can be calculated from the CMC using the following equation for nonionic surfactants: ΔG°mic = RT ln(CMC) where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. inflibnet.ac.in A more negative ΔG°mic signifies a greater tendency for the surfactant to form micelles.

The primary driving force for micellization is often a large, positive entropy change (ΔS°mic) . inflibnet.ac.in This is attributed to the hydrophobic effect. When surfactant monomers are dispersed in water, the water molecules form ordered, cage-like structures ("icebergs") around the hydrophobic alkyl chains. ijert.org Upon micellization, these hydrophobic chains are sequestered into the micelle's core, releasing the ordered water molecules into the bulk solution. This increase in the disorder of the water molecules results in a significant positive entropy change, which is the main contributor to the negative ΔG°mic. inflibnet.ac.in

The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the surfactant and the temperature. ijert.org It reflects the balance of energy changes from breaking water-monomer interactions and forming monomer-monomer interactions within the micelle.

Table 2: Thermodynamic Parameters of Micellization

ParameterSign for Spontaneous MicellizationDriving Force
ΔG°mic NegativeIndicates the spontaneity of the micellization process. ijert.org
ΔH°mic Varies (can be + or -)Represents the heat change associated with the transfer of monomers into the micelle. ijert.org
ΔS°mic PositivePrimarily driven by the hydrophobic effect: the release of ordered water molecules from around the surfactant tails increases the overall entropy of the system. inflibnet.ac.in

Molecular Interactions with Biological Macromolecules

Surfactants like TDMAO can interact with biological macromolecules, most notably proteins. These interactions are complex and can lead to significant changes in the protein's structure and function.

Protein-Surfactant Complex Formation and Protein Unfolding Mechanisms

The interaction between surfactants and proteins is highly dependent on the surfactant concentration relative to its CMC. Studies on the closely related N,N-Dimethyldodecylamine N-oxide (DDAO) and the osmolyte Trimethylamine (B31210) N-oxide (TMAO) provide insight into these mechanisms.

Below the CMC, surfactants like DDAO exhibit limited interaction with globular proteins such as β-lactoglobulin. nih.gov However, at concentrations above the CMC, significant interactions occur, leading to protein unfolding. nih.gov The proposed mechanism involves the formation of a protein-surfactant complex, which can be visualized as a "protein-decorated micelle." nih.gov In this model, the hydrophobic portions of the unfolded protein chain are incorporated into the hydrophobic core of the surfactant micelles.

The osmolyte Trimethylamine N-oxide (TMAO), the smallest molecule in the amine oxide family, is known to be a protein stabilizer. nih.govnsf.gov It is thought to act by being preferentially excluded from the protein's surface, which thermodynamically favors the compact, folded state. nih.gov However, some studies suggest that TMAO may also have direct, albeit transient, interactions with certain protein side chains. chemrxiv.org It can stabilize the folded state of proteins, making them more resistant to unfolding. dst.gov.in The interaction of TMAO with Bovine Serum Albumin (BSA) has been shown to involve hydrogen bonding and electrostatic interactions, resulting in a stable complex. biorxiv.orgresearchgate.netnih.gov While TDMAO has a long alkyl chain and acts as a denaturant at high concentrations, the behavior of its amine oxide headgroup shares characteristics with TMAO, highlighting the complex nature of these interactions.

Solubilization of Membrane Proteins and other Macromolecules

This compound (C13DAO) is a member of the N-alkyl-N,N-dimethylamine N-oxide class of zwitterionic surfactants, which are frequently employed in the study of membrane proteins. csic.es The amphiphilic nature of these molecules, possessing a hydrophilic amine oxide headgroup and a long hydrophobic alkyl tail, allows them to extract membrane proteins from the lipid bilayer and maintain their solubility in aqueous solutions. researchgate.net The process of solubilization is critical for the purification and subsequent structural and functional characterization of these proteins. csic.es

The interaction between amine oxide surfactants and proteins can lead to the unfolding of globular proteins at concentrations above the CMC, resulting in a protein-surfactant complex that resembles a protein-decorated micelle. wikipedia.orgsigmaaldrich.com This interaction is fundamental to how these detergents disrupt the native lipid environment of a membrane protein. Studies on bacteriorhodopsin, a well-characterized membrane protein, have shown that its solubilization is highly dependent on the choice of detergent. While some detergents can effectively solubilize bacteriorhodopsin, others are unable to do so, suggesting that specific steric and chemical properties of the detergent are crucial for successful extraction. For example, the use of LDAO (C12DAO) has been noted in studies of various membrane proteins, including a mutated bacteriorhodopsin from Haloarcula marismortui, although in some cases it may cause the protein to fold without its retinal cofactor. mdpi.com

The general mechanism for membrane protein solubilization by detergents is understood to occur in stages. Initially, detergent monomers partition into the lipid bilayer. As the concentration increases, the bilayer becomes saturated and destabilized, leading to the formation of mixed lipid-detergent micelles and eventually, protein-detergent-lipid complexes. researchgate.net

PropertyN,N-dimethyldodecylamine N-oxide (C12DAO)This compound (C13DAO)N,N-dimethyltetradecylamine N-oxide (C14DAO)
Molecular Formula C₁₄H₃₁NOC₁₅H₃₃NOC₁₆H₃₅NO
Molecular Weight 229.40 g/mol 243.43 g/mol 257.46 g/mol
CMC (in water) ~1-2 mMNot availableNot available
Appearance PowderLiquidPowder

This table presents a comparison of the physicochemical properties of this compound and its close homologs. Data is compiled from sources researchgate.netmdpi.com.

Lipid Bilayer Interactions and Membrane Perturbation Effects

The interaction of this compound with lipid bilayers is a critical aspect of its function as a solubilizing agent. The process by which detergents disrupt a lipid membrane is generally described by a three-stage model. researchgate.net In the first stage, at low concentrations, the detergent monomers insert themselves into the lipid bilayer. As the concentration of the detergent increases to a saturation point, the lamellar structure of the bilayer begins to break down. This marks the beginning of the second stage, where mixed micelles containing both lipid and detergent molecules are formed. In the third and final stage, at high detergent concentrations, the lipid bilayer is completely solubilized into mixed micelles. researchgate.net

Studies on the interaction of the homologous N-dodecyl-N,N-dimethylamine N-oxide (C12NO) with unilamellar liposomes made from egg yolk phosphatidylcholine (EYPC) have provided quantitative insights into this process. These studies, using turbidimetric and fluorescence spectroscopy methods, have determined the concentrations of C12NO that lead to membrane saturation and complete solubilization. researchgate.net It was observed that at certain concentrations, C12NO induces the formation of pores in the liposomal membrane, allowing the leakage of encapsulated contents. researchgate.net This membrane perturbation is a key step that precedes full solubilization.

The hydrophobic tail of this compound allows it to partition into the nonpolar core of the lipid bilayer, while the polar headgroup interacts with the aqueous environment and the polar heads of the lipid molecules. This insertion disrupts the natural packing of the phospholipids, which can alter the physical properties of the membrane, such as its fluidity. Membrane fluidity is influenced by the length and saturation of the lipid acyl chains, and the introduction of detergent molecules can increase the disorder and mobility within the bilayer. acs.org The interaction of tris(tridecyl)amine, a related tertiary amine, with lipid membranes is also noted to be facilitated by its hydrophobic tridecyl groups.

Stage of InteractionDescriptionConsequence for Lipid Bilayer
1. Monomer Partitioning At low concentrations, C13DAO monomers insert into the lipid bilayer.The bilayer remains largely intact, but its physical properties may be slightly altered.
2. Lamellar-Micellar Transition At higher concentrations (above saturation), mixed micelles of lipid and C13DAO form.The bilayer structure is disrupted, and membrane integrity is compromised.
3. Complete Solubilization At high concentrations, the entire lipid bilayer is converted into mixed micelles.The original membrane structure is completely destroyed.

This table summarizes the three-stage model of lipid bilayer solubilization by detergents like this compound, based on findings from researchgate.net.

Amphoteric Nature and pH-Dependent Behavior in Model Biological Systems

This compound is an amphoteric surfactant, meaning its properties are dependent on the pH of the surrounding medium. Amine oxides are considered weak bases, and their N-oxide group can be protonated in acidic conditions. This results in a change in the charge of the headgroup. At a pH below its pKa, the amine oxide headgroup becomes cationic (R₃N⁺-OH). In neutral or alkaline conditions, the molecule is in its zwitterionic or non-ionic form (R₃N⁺-O⁻), where it has both a positive and a negative charge within the headgroup, resulting in a net neutral charge.

This pH-dependent behavior is crucial in model biological systems, as it can influence the interaction of the detergent with membranes and proteins, which themselves often carry charges that are pH-dependent. The pKa of N-alkyl-N,N-dimethylamine-N-oxides is around 4.5. For the closely related N,N-dimethyltetradecylamine-N-oxide (C14DAO), a pKa of approximately 4.01 has been reported. The determination of pKa values for this class of compounds can be achieved using techniques like 1H NMR and 13C NMR spectroscopy, and it has been noted that the pKa can be influenced by whether the concentration is above or below the critical micelle concentration. sigmaaldrich.com

The ability to control the charge of the detergent headgroup by adjusting the pH is a valuable tool in biochemical research. For example, at low pH, the cationic nature of this compound could enhance its interaction with negatively charged components of a biological membrane, such as certain phospholipids. Conversely, at physiological pH (typically around 7.4), the detergent behaves as a non-ionic or zwitterionic species, which is often considered "milder" and less likely to cause irreversible denaturation of proteins. The micellization behavior of amine oxides is also influenced by pH, which can affect the size and shape of the micelles formed. This pH-responsiveness has been exploited in the development of smart materials, such as shell cross-linked micelles that exhibit reversible swelling with changes in pH.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, electronic properties, and energetics of amine oxides. abinit.org For long-chain amine oxides similar to N,N-Dimethyltridecylamine N-oxide, such as dimethyldodecylamine-N-oxide (DDAO), DFT calculations have been employed to study their interactions with water molecules. lu.se These studies report on the binding energies and charge transfer in hydrogen-bonded complexes of the amine oxide with water. lu.se

DFT studies, for instance using the B3LYP functional, reveal that the interaction between amine oxides and water results in binding energies significantly higher than that of a water dimer. lu.se This indicates a strong, favorable interaction, driven by a significant charge transfer from the amine oxide to the water molecules. lu.se Furthermore, the presence of the amine oxide is found to increase the energies of water-water interactions in its vicinity. lu.se Such calculations are crucial for understanding the hydrophilic nature of the N-oxide headgroup.

In a broader context, DFT is used to predict the susceptibility of nitrogen atoms in molecules to N-oxidation. nih.gov Methods like Average Local Ionization Energy (ALIE) calculations, based on DFT, can reliably identify the most likely nitrogen atom to be oxidized in a complex molecule, which is fundamental to understanding its formation and stability. nih.gov

Table 1: Key Findings from DFT Studies on Related Amine Oxides

Studied Property Key Finding Relevant Compound Analogue Citation
Hydration Energetics Amine oxide-water binding energies are much higher than water-water interactions. Dimethyldodecylamine-N-oxide (DDAO) lu.se
Charge Transfer Significant charge transfer occurs from the amine oxide to water molecules upon hydration. Dimethyldodecylamine-N-oxide (DDAO) lu.se
Oxidation Susceptibility Average Local Ionization Energy (ALIE) derived from DFT can predict N-oxidation sites. General N-oxides nih.gov

Molecular Dynamics Simulations of Hydration and Solvation Phenomena

Molecular dynamics (MD) simulations offer a dynamic picture of the hydration and solvation of surfactant molecules like this compound. These simulations model the movement and interactions of the surfactant and solvent molecules over time, providing insights into processes like micelle formation and surface activity. rsc.orgelsevierpure.com

For instance, large-scale atomistic MD simulations have been conducted on dimethyldodecylamine-N-oxide (DDAO) to study the structural and interfacial properties of its micelles in water. tmu.edu.tw These simulations show that DDAO micelles are generally ellipsoidal and provide data on the area per molecule and the number of hydration water molecules, which was found to be around eight per DDAO molecule. tmu.edu.tw This detailed view of the hydration shell is critical for understanding how the zwitterionic amine oxide headgroup interacts with the aqueous environment, overcoming the hydrophobicity of the long alkyl chain.

MD simulations have also been extensively used to study the interaction of the closely related trimethylamine-N-oxide (TMAO) with water. rsc.orgelsevierpure.com These studies are fundamental to understanding how the N-oxide group structures its surrounding water, which is key to its role as a protein stabilizer. rsc.orgelsevierpure.comnih.gov The insights gained from TMAO and DDAO are directly relevant to predicting the aqueous behavior of this compound, particularly its function as a surfactant.

Table 2: Insights from Molecular Dynamics Simulations of Amine Oxides

Simulation Focus Key Insight Model Compound Citation
Micelle Structure DDAO micelles are ellipsoidal with a specific area per molecule and hydration number. Dimethyldodecylamine-N-oxide (DDAO) tmu.edu.tw
Hydration Shell Provides a detailed view of water molecule organization around the N-oxide headgroup. Trimethylamine-N-oxide (TMAO) rsc.orgelsevierpure.com
Surface Activity Explains how amine oxides reduce surface tension at air-water interfaces. Trimethylamine-N-oxide (TMAO) rsc.org

In Silico Modeling for Fragmentation Prediction and Dissociation Pathways

In silico modeling is a valuable tool for predicting the fragmentation patterns of molecules in mass spectrometry, which is essential for their identification and structural elucidation. For this compound, computational models can predict its dissociation pathways under techniques like collision-induced dissociation.

Commonly predicted fragmentation pathways for this compound include the characteristic loss of the oxygen atom from the N-oxide group, which results in a fragment corresponding to the parent tertiary amine, N,N-Dimethyltridecylamine. Another key fragmentation process is the sequential loss of methyl groups from the dimethylamino functionality. These predicted fragmentation patterns serve as a reference for interpreting experimental mass spectra.

More sophisticated in silico approaches combine fragmentation prediction with MS/MS libraries to screen for unknown compounds in complex mixtures. This methodology has been successfully applied to identify related compounds like lauramine oxide in environmental and consumer product samples. The prediction of dissociation pathways is also informed by calculations of potential energy surfaces, which can reveal the most likely bond cleavage points upon energy input. nih.gov

Table 3: Predicted Fragmentation and Dissociation Data

Parent Ion (m/z) Predicted Fragment Fragmentation Pathway Citation
244.263 [M+H]⁺ 228.268 [M+H-O]⁺ Loss of oxygen atom
244.263 [M+H]⁺ 229.253 [M+H-CH₃]⁺ Loss of a methyl group

Thermochemical Analysis of N-O Bond Energetics

Thermochemical analysis, often aided by computational chemistry, provides quantitative data on the strength of chemical bonds, such as the N-O bond in this compound. The N-O bond dissociation energy (BDE) is a critical parameter that relates to the thermal stability and reactivity of the molecule. researchgate.net

Computational studies on model amine oxides like trimethylamine (B31210) N-oxide (TMAO) have been performed using high-level methods (e.g., CBS-QB3, G4) and DFT functionals (e.g., M06-2X) to calculate the N-O BDE. mdpi.comwayne.edu These calculations predict the BDE of TMAO to be approximately 57-58 kcal/mol. mdpi.comwayne.edu This value is significantly higher than the generic N-O single bond BDE, indicating a relatively strong bond. wayne.edu

The strength of the N-O bond is influenced by the nature of the substituents on the nitrogen atom. rsc.org Theoretical studies indicate that the N-O bond in aliphatic amine oxides like TMAO should be viewed as a dative bond (N⁺→O⁻) with some degree of double bond character arising from back-donation. rsc.orgresearchgate.net This understanding of the electronic structure helps to explain the observed bond strength and reactivity. The thermochemical data for TMAO provides a reasonable estimate for the N-O bond energetics in this compound, as the electronic environment of the N-oxide group is similar.

Table 4: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Related Amine Oxides

Compound Computational Method Calculated N-O BDE (kcal/mol) Citation
Trimethylamine N-oxide (TMAO) CBS-QB3 57.8 mdpi.com
Trimethylamine N-oxide (TMAO) Best Estimate (from Pyridine-N-oxide) 56.7 ± 0.9 wayne.edu
Triethylamine N-oxide Best Estimate (from Pyridine-N-oxide) 59.0 ± 0.8 wayne.edu

Applications in Advanced Scientific Research and Engineering

Design and Development of Novel Materials with Tuned Surface Properties

The amphiphilic nature of N,N-Dimethyltridecylamine N-oxide, arising from its distinct hydrophobic and hydrophilic regions, makes it a valuable component in the development of new materials with tailored surface characteristics. Its ability to reduce the surface tension of liquids allows for the modification of surface properties such as wettability and self-assembly. This is particularly relevant in material science for creating surfaces with specific desired interactions with their environment.

Role in Self-Assembly Processes for Controlled Nanostructures

This compound plays a crucial role in the self-assembly of molecules to form controlled and intricate nanostructures. The process of self-assembly is fundamental in nanotechnology for creating complex materials from the bottom up. In one notable study, a flow system was used to investigate the assembly of a molybdenum oxide wheel with a diameter of 3.6 nanometers. nih.gov It was observed that a central cluster acted as a transient template for the assembly of the surrounding wheel structure. nih.gov The deliberate addition of this template to the reaction mixture was found to significantly accelerate the assembly process and increase the yield of the final nanostructure. nih.gov This demonstrates the potential of using molecules like this compound to direct and control the formation of complex nanoscale architectures.

Utilization as Biochemical Reagents for Life Science Research

In the realm of life sciences, this compound serves as a useful biochemical reagent. It is employed as a nonionic surfactant to solubilize hydrophobic compounds in aqueous solutions, a critical step in many biochemical assays. Its ability to disrupt microbial cell membranes also makes it a subject of interest for its antimicrobial properties. Furthermore, it is utilized in the lysis of cells for the release and subsequent purification of viral particles, such as adeno-associated viruses (AAVs) and adenoviruses (AdVs), which are important vectors in gene therapy research. google.com

Engineering of pH-Sensitive Formulations and Systems

The amine oxide group in this compound confers pH-responsive behavior, a property that is increasingly exploited in the engineering of "smart" formulations and delivery systems. These systems are designed to respond to specific pH changes in their environment. For instance, pH-sensitive nanoparticles have been developed for targeted drug delivery. nih.gov These nanoparticles can be engineered to remain stable at one pH and then release their payload upon a change in pH, such as the transition from the acidic environment of the stomach to the more neutral pH of the intestines, or within the acidic microenvironment of a tumor. nih.gov

Research has shown that liposomes formulated with N,N-dimethylalkane-1-amine N-oxides (a homologous series including this compound) and a neutral phospholipid can effectively deliver DNA into cells for gene transfection. sigmaaldrich.com The efficiency of this delivery is dependent on the length of the alkyl chain of the amine oxide and the pH of the system. sigmaaldrich.com Specifically, a change from an acidic to a neutral pH can induce a structural phase transition in the lipoplexes, which is believed to facilitate the release of DNA into the cell. sigmaaldrich.com

Research into Corrosion Inhibition Mechanisms in Metalworking Fluids

The corrosion of metals is a significant issue across many industries, and corrosion inhibitors are essential components of protective fluids like metalworking fluids. e-tarjome.com Organic compounds containing heteroatoms such as nitrogen and oxygen, like this compound, are effective corrosion inhibitors. medchemexpress.commdpi.com They function by adsorbing onto the metal surface, forming a protective film that hinders the corrosive process. mdpi.com The molecular structure of these inhibitors, including the presence of pi-electrons and functional groups, plays a crucial role in their ability to protect the metal. scirp.org Research in this area focuses on understanding the adsorption mechanisms and the relationship between the inhibitor's chemical structure and its performance in various corrosive environments. mdpi.comscirp.org

Environmental Fate and Biodegradation Research

Aerobic Biodegradation Studies and Compliance with OECD Criteria

N,N-Dimethyltridecylamine N-oxide is classified as a readily biodegradable substance. This classification is based on studies following the stringent guidelines set by the Organisation for Economic Co-operation and Development (OECD). Specifically, various amine oxides have been shown to meet the criteria for "ready biodegradability" under OECD guidelines. oecd.org These tests, such as the OECD 301 series (A-F), are designed to assess if a chemical can be rapidly and completely broken down by microorganisms in an aerobic environment. fao.org

The pass levels for ready biodegradability in these tests are typically 70% removal of dissolved organic carbon (DOC) or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during the 28-day test period. fao.org Studies on various amine oxides, which are structurally similar, have demonstrated that they are removed effectively in conventional sewage treatment systems and undergo biodegradation under both aerobic and anaerobic conditions. oecd.org While some amine oxides are categorized as "ultimately biodegradable" or "inherently biodegradable," a significant number, including those structurally related to this compound, satisfy the more rigorous "readily biodegradable" criteria. oecd.org

It is important to note that the biodegradability of these compounds is not significantly dependent on the length of the alkyl chain. oecd.org The OECD guidelines also provide modifications for testing poorly water-soluble substances to ensure accurate assessment of their biodegradability. cefic-lri.org

Interactive Data Table: OECD Ready Biodegradability Test Methods

Test GuidelineMethod NamePrinciple of Measurement
OECD 301 A DOC Die-AwayDissolved Organic Carbon (DOC) removal
OECD 301 B CO₂ Evolution (Modified Sturm Test)Carbon dioxide (CO₂) production
OECD 301 C MITI (I)Oxygen consumption
OECD 301 D Closed BottleOxygen consumption
OECD 301 E Modified OECD ScreeningDissolved Organic Carbon (DOC) removal
OECD 301 F Manometric RespirometryOxygen consumption

Investigation of Degradation Pathways and Metabolite Identification in Environmental Systems

The degradation of this compound in the environment proceeds through specific metabolic pathways. Toxicokinetic studies have shown that amine oxides are extensively metabolized. cleaninginstitute.org A primary degradation pathway involves the reduction of the N-oxide back to the corresponding tertiary amine, in this case, N,N-dimethyltridecylamine. This reduction can occur under certain environmental conditions.

Further metabolism can occur through the hydroxylation of the methyl groups attached to the nitrogen atom. inchem.org This leads to the formation of N-(hydroxymethyl)-N-methyltridecylamine, which can then decompose to N-methyltridecylamine. inchem.org Another potential pathway involves the oxidation of the formyl group, which can result in the formation of other metabolites. inchem.org The specific metabolites formed can vary depending on the environmental conditions and the microorganisms present.

Environmental Monitoring and Presence in Environmental Samples

Given their use in various consumer products, amine oxides like this compound can be found in environmental samples. Monitoring studies have been developed to detect related compounds in river and seawater. For instance, a selective method using liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been established for the determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in water samples. nih.gov This method involves solid-phase extraction to concentrate the analytes from the water sample before analysis. nih.gov The detection of these related tertiary amines is relevant as they are potential degradation products of the corresponding amine oxides. oecd.org

Influence of Structural Modifications on Biodegradability

The biodegradability of amine oxides is generally not significantly influenced by the length of the alkyl chain. oecd.org However, structural characteristics can play a role in the physical properties and, to some extent, the environmental behavior of these compounds. For instance, longer alkyl chains increase hydrophobicity, which can affect the rate of uptake and depuration in aquatic organisms. oecd.org

Structure Activity Relationship Sar and Comparative Studies with Analogues

Impact of Alkyl Chain Length on Surfactant Properties and Molecular Interactions

The length of the hydrophobic alkyl chain is a determining factor in the physicochemical properties of alkyldimethylamine N-oxides. A longer alkyl chain generally enhances hydrophobic interactions, which in turn influences surfactant properties like the critical micelle concentration (CMC), surface tension, and solubility. nih.gov

For instance, as the number of carbon atoms in the alkyl chain increases, the CMC of the amine oxide surfactant tends to decrease. This is because the greater hydrophobicity of the longer chain provides a stronger driving force for the molecules to aggregate into micelles, thus requiring a lower concentration to do so. ekb.eg Conversely, shorter alkyl chains lead to higher CMC values. This trend is a well-established principle in surfactant science, where a logarithmic-linear relationship often exists between the CMC and the alkyl chain length for a homologous series of surfactants. nih.gov

Solubility in aqueous solutions is also significantly affected by the alkyl chain length. Amine oxides with shorter alkyl chains (e.g., C10-C12) exhibit greater water solubility, making them suitable for liquid detergent formulations. As the chain length increases (e.g., C14 and beyond), the hydrophobic character becomes more dominant, leading to decreased water solubility. This transition is also reflected in the physical state of the compounds at room temperature, with shorter-chain homologues often being liquids, while longer-chain ones like N,N-Dimethyltridecylamine N-oxide are typically solids.

The table below illustrates the general trend of how alkyl chain length affects key surfactant properties of alkyldimethylamine N-oxides.

Alkyl Chain LengthGeneral Effect on Critical Micelle Concentration (CMC)General Effect on Water SolubilityTypical Physical State at Room Temperature
Shorter (e.g., C10, C12)HigherHigherLiquid
Intermediate (e.g., C13, C14)IntermediateIntermediateSolid/Liquid
Longer (e.g., C16, C18)LowerLowerSolid

Investigation of Structural Modifications (e.g., Propoxy Linker) on Amphiphilic Properties

Introducing a propoxy (PO) linker between the hydrophobic alkyl chain and the polar head group is a structural modification that can significantly alter the amphiphilic properties of a surfactant. Unlike the more hydrophilic ethylene (B1197577) oxide (EO) groups, propylene (B89431) oxide groups are slightly hydrophobic. researchgate.net This difference in polarity affects how the surfactant behaves in aqueous solutions.

The insertion of non-ionic spacers like propoxy groups can enhance water solubility and resistance to electrolytes by creating a "disordered" structure that hinders crystallization. researchgate.net However, due to their hydrophobic nature, increasing the number of PO groups can decrease salt tolerance. researchgate.net

In the context of amine-based surfactants for applications like carbon dioxide capture, the incorporation of PO groups has been shown to lower the surface tension of the solution, which can facilitate gas dissolution. researchgate.net The introduction of a PO chain can lead to a reduction in the CMC and an increase in the efficiency of surface tension reduction (pC20), indicating a stronger ability to decrease surface tension. mdpi.com This structural modification allows for the fine-tuning of a surfactant's properties to achieve a balance between hydrophilicity and hydrophobicity, thereby optimizing its performance for specific applications such as smart coatings and drug delivery systems. mdpi.com

Comparative Analysis with Other Amine Oxide Homologues (e.g., C10-16 Alkyldimethyl Amine Oxides)

This compound is part of a homologous series of C10-C16 alkyldimethyl amine oxides, which are widely used in various consumer and industrial products. ontosight.aiechemi.comalbright.com.au A comparative analysis of these homologues reveals a systematic variation in their properties, largely dictated by the length of the alkyl chain.

As the alkyl chain length increases from C10 to C16, the hydrophobicity of the molecule increases. This leads to a decrease in the critical micelle concentration (CMC) and generally a decrease in water solubility. nih.govekb.eg For example, the CMC of dodecyldimethylamine N-oxide (C12) is higher than that of tetradecyldimethylamine N-oxide (C14). acs.org This trend is crucial for formulating products, as longer-chain amine oxides are more surface-active at lower concentrations.

The antimicrobial activity of this class of surfactants also shows a dependence on the alkyl chain length, often exhibiting a "cutoff effect." nih.govasm.org This means that the activity increases with chain length up to an optimal point, after which it decreases. For amine oxides, the peak antimicrobial activity against Escherichia coli is observed around a C14 chain length, while for Staphylococcus aureus, it plateaus between C14 and C16. nih.govasm.org

The following interactive table provides a comparative overview of the properties of different alkyldimethyl amine oxide homologues.

Compound NameAlkyl Chain LengthCAS NumberKey Properties and Applications
N,N-Dimethyldecylamine N-oxideC102605-79-0Higher water solubility, used as a foaming agent and antimicrobial in personal care products. ontosight.ai
N,N-Dimethyldodecylamine N-oxide (Lauramine Oxide)C121643-20-5Good foaming and cleaning properties, commonly used in shampoos and detergents. nih.govcleaninginstitute.org
This compoundC1370592-80-2Intermediate properties, effective surfactant with enhanced hydrophobic interactions compared to shorter chains.
N,N-Dimethyltetradecylamine N-oxide (Myristamine Oxide)C143332-27-2Lower CMC than C12, exhibits peak antimicrobial activity against some bacteria. nih.govnih.govsigmaaldrich.com
N,N-Dimethylhexadecylamine N-oxide (Cetylamine Oxide)C167128-91-8Very low CMC, strong surface activity, used in formulations requiring high efficiency at low concentrations. nih.govcleaninginstitute.org

Interactions with Host Molecules (e.g., Cyclodextrins) and Complexation Effects on Surfactant Behavior

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. scienceasia.org This structure allows them to form inclusion complexes with a variety of guest molecules, including surfactants, by encapsulating their hydrophobic tails. acs.orgresearchgate.net The interaction between this compound and its analogues with cyclodextrins can significantly alter the surfactant's behavior in aqueous solutions.

When a surfactant molecule forms an inclusion complex with a cyclodextrin (B1172386), its hydrophobic part is sequestered within the CD cavity. This effectively reduces the concentration of free surfactant monomers in the solution that are available to form micelles. researchgate.nettandfonline.com As a result, the critical micelle concentration (CMC) of the surfactant increases in the presence of cyclodextrins. tandfonline.commdpi.com This increase in the apparent CMC is generally proportional to the concentration of the cyclodextrin. tandfonline.commdpi.com

The strength of the complexation depends on the size of the cyclodextrin cavity and the length and shape of the surfactant's alkyl chain. For instance, β-cyclodextrin, with its intermediate cavity size, is often effective at encapsulating the alkyl chains of surfactants like this compound. nih.gov This complexation can also impact the biological activity of the surfactant. For example, the formation of an inclusion complex between N-(1-methyldodecyl)dimethylamine-N-oxide and β-cyclodextrin has been shown to decrease the surfactant's biological activity, as the complexed form is less able to interact with biological membranes.

This ability to modulate surfactant properties through complexation with host molecules like cyclodextrins opens up possibilities for controlling the release of surfactants, reducing their potential for irritation, and enhancing their solubility in certain formulations. scienceasia.orgnih.gov

Q & A

Q. What are the standard methods for synthesizing N,N-Dimethyltridecylamine N-oxide, and how can its purity be validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized by oxidizing N,N-Dimethyltridecylamine with hydrogen peroxide (30% w/v) under controlled conditions (e.g., 60–70°C for 6–8 hours). The reaction progress is monitored via thin-layer chromatography (TLC) or NMR spectroscopy until complete conversion of the tertiary amine to the N-oxide .
  • Purity Validation : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD). Pharmacopeial standards (e.g., USP) recommend ≥98% purity, verified by comparing retention times against certified reference materials .

Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR to confirm the absence of tertiary amine peaks (δ ~2.2 ppm for N-CH₃) and presence of N-oxide signals (δ ~3.0–3.5 ppm for N⁺-O⁻) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (m/z calculated for C₁₅H₃₃NO: 243.2563) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) for structural elucidation. For related N-oxide analogs, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a ≈7.4 Å, b ≈9.3 Å, c ≈10.1 Å, β ≈102.8°) have been reported .

Q. How is this compound applied in membrane protein studies?

Methodological Answer:

  • As a zwitterionic surfactant, it solubilizes membrane proteins while preserving native conformations. For example:
  • Protein Extraction : Use 1–2% (w/v) This compound in buffer (e.g., Tris-HCl, pH 8.0) to isolate transmembrane domains. Centrifuge at 100,000 × g to remove insoluble debris .
  • Chromatography : Incorporate into wash buffers for anion-exchange chromatography to enhance protein stability during purification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in purity data for this compound across studies?

Methodological Answer:

  • Orthogonal Methods : Combine GC-FID (for volatile impurities) with non-volatile impurity analysis via HPLC-ELSD. Cross-validate with Karl Fischer titration for water content (<0.5%) .
  • Batch Comparison : Analyze multiple batches using differential scanning calorimetry (DSC) to detect polymorphic variations, which may affect reported purity metrics .

Q. How does this compound enhance biodegradation of hydrophobic pollutants in environmental remediation?

Methodological Answer:

  • Mechanism : As a biosurfactant, it reduces interfacial tension, increasing pollutant bioavailability. For example:
  • Soil Remediation : Apply 0.1–0.5% (w/v) solution to contaminated soil, followed by microbial inoculation. Monitor degradation via GC-MS for pollutant metabolites .
    • Optimization : Conduct response surface methodology (RSM) to optimize concentration, pH, and temperature for maximum degradation efficiency .

Q. What computational tools predict the mutagenic potential of this compound and related N-oxide analogs?

Methodological Answer:

  • QSAR Models : Use Leadscope’s expert-rule-based system to evaluate structural alerts. For aromatic N-oxides, the alert is downgraded, but specific subclasses (e.g., quindioxins) retain mutagenic risk .
  • SAR Fingerprinting : Apply hierarchical substructure searches (e.g., 101 predefined alerts) to identify mutagenicity correlates in public/proprietary databases. Validate with Ames test data .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with isocratic elution (acetonitrile:10 mM ammonium acetate, 70:30). Monitor m/z 243.2563 → 58.0651 (collision energy: 20 eV) for quantification .
  • Sample Preparation : Precipitate proteins with cold acetone (4:1 v/v), then extract surfactants via solid-phase extraction (SPE) using C8 cartridges .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS H314: Causes severe skin burns; H318: Causes serious eye damage) .
  • Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation. Monitor for peroxide formation via iodometric titration if long-term storage exceeds 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.